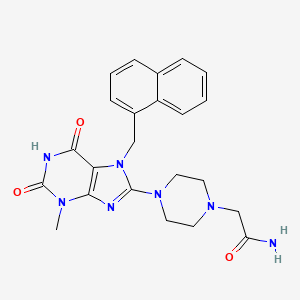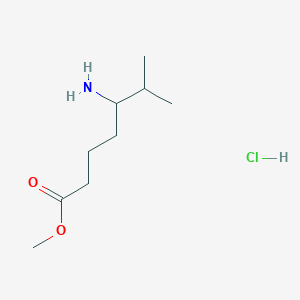![molecular formula C10H12ClF2NO3 B2470257 Acide (2S)-2-amino-3-[4-(difluorométhoxy)phényl]propanoïque ; chlorhydrate CAS No. 921623-44-1](/img/structure/B2470257.png)
Acide (2S)-2-amino-3-[4-(difluorométhoxy)phényl]propanoïque ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Applications De Recherche Scientifique
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and (S)-2-amino-3-bromopropanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. The 4-(difluoromethoxy)benzaldehyde reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base such as sodium hydroxide to form the intermediate.
Hydrolysis and Purification: The intermediate is then hydrolyzed under acidic conditions to yield the final product, (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. The difluoromethoxy group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved include signal transduction and metabolic pathways, which are critical for its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-(methoxy)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-(fluoromethoxy)phenyl]propanoic acid
Uniqueness
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
921623-44-1 |
|---|---|
Formule moléculaire |
C10H12ClF2NO3 |
Poids moléculaire |
267.66 g/mol |
Nom IUPAC |
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO3.ClH/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15;/h1-4,8,10H,5,13H2,(H,14,15);1H |
Clé InChI |
LWDRCFDXDKENJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2470180.png)

![(E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2470182.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(1-benzothiophen-3-yl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2470188.png)
![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)
![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)



